Prednisolone-16-carboxylic acid
Description
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylic acid |
InChI |
InChI=1S/C22H28O7/c1-20-6-5-12(24)7-11(20)3-4-13-14-8-15(19(27)28)22(29,17(26)10-23)21(14,2)9-16(25)18(13)20/h5-7,13-16,18,23,25,29H,3-4,8-10H2,1-2H3,(H,27,28)/t13-,14-,15?,16-,18+,20-,21-,22-/m0/s1 |
InChI Key |
KDXQRWCHLWOYTA-PYQKVRMJSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC([C@@]2(C(=O)CO)O)C(=O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. How can the structural integrity of Prednisolone-16-carboxylic acid be validated using spectroscopic and chromatographic methods?
- Methodology: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC (>95% purity threshold) for assessing impurities . For crystalline samples, X-ray diffraction can resolve conformational ambiguities .
- Data Interpretation: Cross-reference spectral data with computational models (e.g., density functional theory) to validate assignments .
Q. What synthetic routes are optimal for introducing the carboxylic acid moiety at the C16 position of prednisolone derivatives?
- Methodology: Utilize Hell-Volhard-Zelinsky halogenation followed by hydrolysis for regioselective carboxylation, or employ oxidation of primary alcohols using Jones reagent (CrO₃/H₂SO₄) under controlled pH . Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via column chromatography .
- Key Considerations: Steric hindrance at C16 may require protecting groups (e.g., acetyl) on adjacent hydroxyls .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodology: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products using LC-MS. Compare with stability guidelines for corticosteroids .
- Storage Recommendations: Store at -20°C in amber vials to prevent photodegradation; avoid repeated freeze-thaw cycles .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- Methodology: Develop a validated LC-MS/MS protocol with deuterated internal standards (e.g., Prednisolone-d₆) to minimize matrix effects. Optimize extraction solvents (e.g., acetonitrile:water 70:30) for recovery rates >85% .
Advanced Research Questions
Q. How can contradictions in pharmacokinetic data for this compound across in vitro and in vivo models be resolved?
- Methodology: Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Parameterize models with tissue-specific permeability data and metabolic rates (e.g., CYP3A4-mediated oxidation) . Validate using species-specific enzyme induction studies .
- Data Analysis: Use ANOVA with post-hoc Tukey tests to identify statistically significant outliers .
Q. What mechanistic insights explain the reduced glucocorticoid receptor binding affinity of this compound compared to its parent compound?
- Methodology: Perform molecular docking simulations (e.g., AutoDock Vina) to analyze steric clashes between the C16 carboxylate and receptor hydrophobic pockets. Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD) .
- Experimental Design: Synthesize analogs with methyl ester protections to assess reversibility of binding inhibition .
Q. How do researchers address batch-to-batch variability in synthetic yields of this compound?
- Methodology: Implement design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Use Pareto charts to identify critical factors (e.g., pH control during hydrolysis) .
- Quality Control: Include detailed characterization data (≥5 batches) in supplementary materials, adhering to journal guidelines .
Q. What strategies mitigate off-target effects of this compound in anti-inflammatory assays?
- Methodology: Conduct transcriptomic profiling (RNA-seq) to identify non-canonical pathways affected by the compound. Compare with prednisolone-treated controls to isolate carboxylation-specific effects .
- Ethical Compliance: Follow NIH guidelines for preclinical reporting, including ARRIVE criteria for animal studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
